Isopentenyl-Adenine-9-glucoside Isopentenyl-Adenine-9-glucoside Isopentenyl-Adenine-9-glucoside is a natural product found in Ipomoea batatas with data available.
Brand Name: Vulcanchem
CAS No.: 83087-94-9
VCID: VC17249077
InChI: InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16-/m1/s1
SMILES:
Molecular Formula: C16H23N5O5
Molecular Weight: 365.38 g/mol

Isopentenyl-Adenine-9-glucoside

CAS No.: 83087-94-9

Cat. No.: VC17249077

Molecular Formula: C16H23N5O5

Molecular Weight: 365.38 g/mol

* For research use only. Not for human or veterinary use.

Isopentenyl-Adenine-9-glucoside - 83087-94-9

Specification

CAS No. 83087-94-9
Molecular Formula C16H23N5O5
Molecular Weight 365.38 g/mol
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol
Standard InChI InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16-/m1/s1
Standard InChI Key XEHLLUQVSRLWMH-HDNYONAXSA-N
Isomeric SMILES CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C
Canonical SMILES CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

iP9G has the molecular formula C₁₆H₂₃N₅O₅ and a molecular weight of 365.38 g/mol . The compound consists of an isopentenyladenine base linked via an N-glycosidic bond to a β-D-glucopyranose residue at the purine’s N-9 position . The glucosyl group adopts an α-configuration, as confirmed by its IUPAC name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol .

Table 1: Key Structural Identifiers of iP9G

PropertyValue
SMILESCC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C
InChI KeyXEHLLUQVSRLWMH-HMXKMONRSA-N
ChEBI IDCHEBI:72616
HMDB IDHMDB0012240

Physicochemical Characteristics

iP9G is a strongly basic compound (pKa ~9.5) due to the adenine moiety . Its glucosylation enhances water solubility compared to the hydrophobic iP base, facilitating transport within plant tissues . Computational models predict a collision cross-section (CCS) of 187.9 Ų for the [M+H]+ adduct, reflecting its compact three-dimensional structure .

Biosynthesis and Metabolic Pathways

Enzymatic Formation

iP9G is synthesized via UDP-glycosyltransferases (UGTs), which catalyze the transfer of a glucose moiety from UDP-D-glucose to the N-9 position of iP . In Arabidopsis thaliana, the enzyme UGT76C2 has been implicated in this process, alongside its role in glucosylating other cytokinins like trans-zeatin (tZ) . This reaction irreversibly deactivates iP, reducing its bioavailability and modulating cytokinin signaling .

Metabolic Fate

Biological Roles and Mechanisms

Senescence Delay

iP9G delays senescence in detached leaves and cotyledons by upregulating photosynthetic genes (e.g., LHCB1.2) and suppressing catabolic pathways involved in chlorophyll degradation . Transcriptomic analyses reveal that iP9G modulates ARR6, a type-A response regulator in cytokinin signaling, though its effects are less pronounced than those of iP .

Tissue-Specific Activity

While iP9G exhibits senescence-delaying effects, it shows negligible activity in classical cytokinin bioassays, such as root growth inhibition or shoot regeneration . This functional selectivity may arise from tissue-specific expression of hydrolytic enzymes or differential receptor affinity .

Comparative Analysis with Other Cytokinin Conjugates

Reversible vs. Irreversible Conjugates

iP9G contrasts with tZ-N-glucosides, which are hydrolyzed to release bioactive tZ in vascular tissues . This distinction positions iP9G as a terminal deactivation product, whereas tZ glucosides serve as transient storage forms . The evolutionary conservation of iP glucosylation in vascular plants highlights its role in fine-tuning cytokinin gradients .

Interaction with Cytokinin Oxidase (CKX)

iP9G is resistant to degradation by CKX, unlike its parent compound iP . This stability allows iP9G to accumulate to high concentrations in aging tissues, potentially acting as a long-term senescence suppressor .

Research Advancements and Unanswered Questions

Transcriptomic Insights

A landmark 2020 study demonstrated that iP9G upregulates 21 senescence-associated genes (SAGs) in Arabidopsis, including SAG12 and NYE1, albeit at lower magnitudes than iP . This suggests a partial agonistic effect on cytokinin receptors, possibly through allosteric modulation .

UGT76C2 Mutant Phenotypes

UGT76C2 overexpression in Arabidopsis elevates iP9G levels, resulting in cytokinin-deficient phenotypes such as elongated roots and reduced anthocyanin content . Conversely, ugt76c2 mutants exhibit shorter roots and accelerated senescence, underscoring iP9G’s role in cytokinin homeostasis .

Future Directions and Applications

Hydrolytic Enzymes

Identifying the enzyme responsible for iP9G hydrolysis remains a critical gap. Candidate proteins include β-glucosidases with specificity for purine conjugates, analogous to those acting on tZ glucosides .

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